

# Technical Guide: Physicochemical Properties of 2-Bromo-6-(piperidin-1-yl)pyridine

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 2-Bromo-6-(piperidin-1-yl)pyridine

Cat. No.: B1277709

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This technical guide provides a detailed overview of the known physicochemical properties of **2-Bromo-6-(piperidin-1-yl)pyridine**. Where specific experimental data for the target compound is not publicly available, this guide furnishes detailed, standard experimental protocols for the determination of these essential parameters.

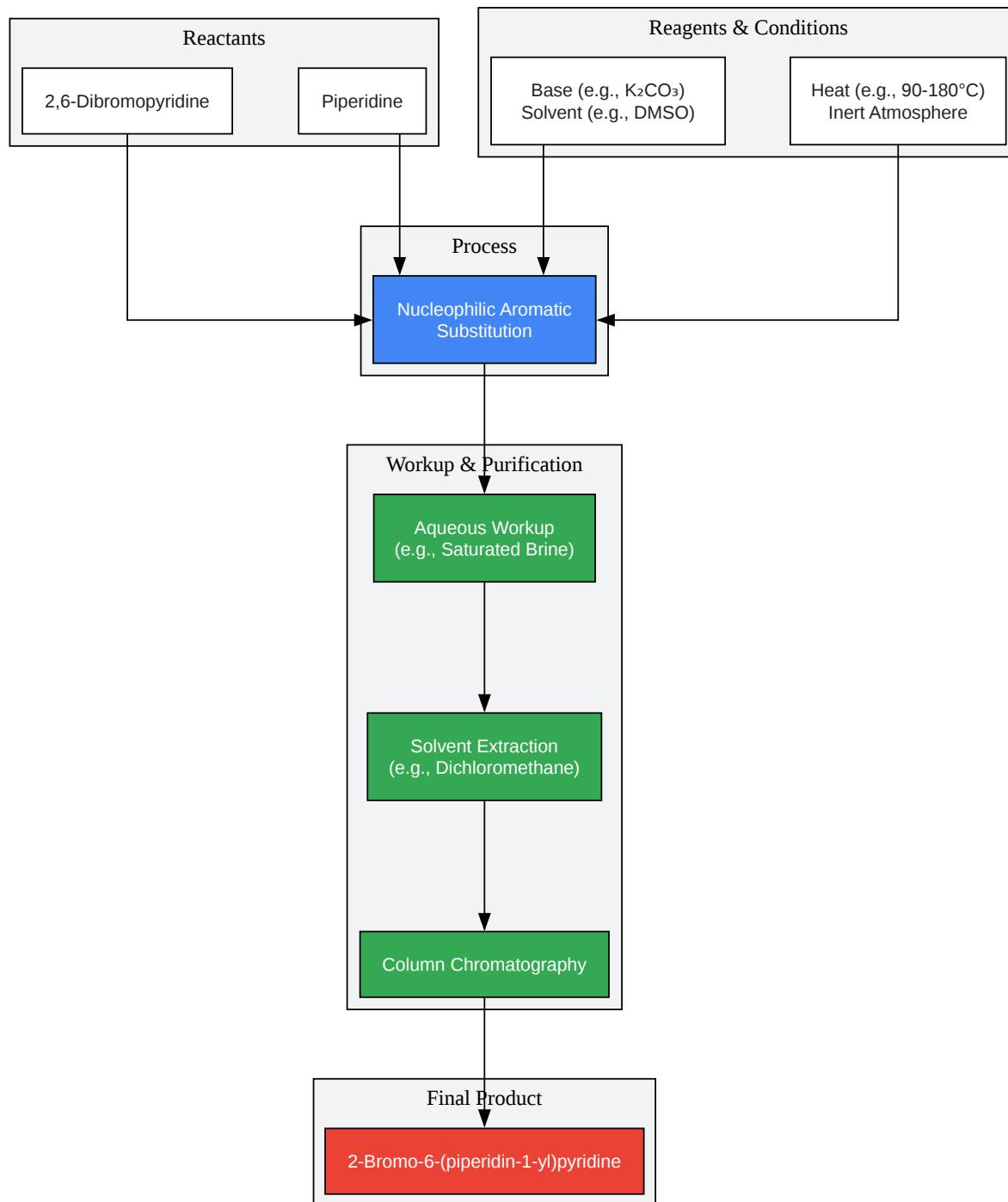
## Core Physicochemical Data

Quantitative data for **2-Bromo-6-(piperidin-1-yl)pyridine** is summarized below. It should be noted that while fundamental identifiers are well-established, specific experimental values for properties such as melting point, boiling point, and solubility are not widely reported in publicly accessible literature.

Property	Value	Source
CAS Number	24255-97-8	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Formula	C <sub>10</sub> H <sub>13</sub> BrN <sub>2</sub>	<a href="#">[2]</a>
Molecular Weight	241.13 g/mol	<a href="#">[2]</a>
Melting Point	Not reported	
Boiling Point	Not reported	
Solubility	Not reported	
pKa	Not reported	
logP	Not reported	

## Synthesis Workflow

The synthesis of **2-Bromo-6-(piperidin-1-yl)pyridine** can be achieved via a nucleophilic aromatic substitution reaction. The logical workflow for this synthesis is depicted below.

[Click to download full resolution via product page](#)**Caption: Synthesis workflow for 2-Bromo-6-(piperidin-1-yl)pyridine.**

## Experimental Protocols

The following sections detail standard methodologies for determining key physicochemical properties. These protocols are general and can be adapted for the specific analysis of **2-Bromo-6-(piperidin-1-yl)pyridine**.

### Melting Point Determination

The melting point is a critical indicator of a compound's purity. A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure crystalline solid, whereas impurities tend to depress and broaden the melting range.[\[3\]](#)

Methodology: Capillary Method

- Sample Preparation: A small amount of the finely powdered, dry compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 1-2 mm.[\[3\]](#)[\[4\]](#)[\[5\]](#)
- Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb.[\[3\]](#) This assembly is then placed in a heating apparatus, such as a Thiele tube containing mineral oil or an automated melting point apparatus with a heated metal block.
- Heating: The apparatus is heated slowly and steadily, typically at a rate of 1-2°C per minute, especially when approaching the expected melting point.[\[5\]](#) Constant stirring of the heating bath is crucial for uniform temperature distribution.[\[3\]](#)
- Observation: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded. The melting point is reported as the range T1-T2.[\[4\]](#)[\[5\]](#)
- Replicate Analysis: The determination should be repeated at least twice to ensure consistency.

### Octanol-Water Partition Coefficient (logP) Determination

The partition coefficient (logP or log K<sub>ow</sub>) is a measure of a compound's lipophilicity and is crucial for predicting its pharmacokinetic properties, such as absorption and distribution. It is

defined as the ratio of the equilibrium concentrations of a substance in a two-phase system of n-octanol and water.[6][7]

Methodology: Shake Flask Method (OECD 107)[6][8]

- Solvent Saturation: n-octanol and water (or a suitable buffer, e.g., pH 7.4 phosphate buffer) are mutually saturated by shaking them together for 24 hours, followed by a separation period.
- Sample Preparation: A stock solution of the test compound is prepared in the aqueous phase. A precisely measured amount of this solution is added to a vessel containing a known volume of the pre-saturated n-octanol.[6] The initial concentration in the aqueous phase should be accurately known.
- Equilibration: The vessel is sealed and agitated (e.g., by shaking) at a constant temperature (typically 20-25°C) until equilibrium is reached.[6] The time required for equilibration can vary; for compounds with high logP values, this may take up to 24 hours.
- Phase Separation: The two phases (n-octanol and aqueous) are separated, typically by centrifugation to ensure a clean partition.[6]
- Concentration Analysis: The concentration of the compound in both the aqueous and n-octanol phases is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.[6]
- Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The final value is expressed as its base-10 logarithm (logP). The analysis is performed in triplicate with varying solvent volume ratios.[6]

Alternative Methodology: HPLC Method

A rapid and less material-intensive method involves using reverse-phase HPLC.[9] A correlation is established between the compound's retention time on a nonpolar stationary phase (like C18) and the known logP values of a series of standard compounds. The logP of the test substance can then be interpolated from its measured retention time under the same conditions.[6][9]

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Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)